molecular formula C17H15ClN2O4S B5136860 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5136860
M. Wt: 378.8 g/mol
InChI Key: ASCBGYLAVIXIRZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative featuring a sulfonamide-like 1,1,3-trioxo-1λ⁶,2-thiazolidine moiety at the 5-position of the benzene ring. This structural motif confers unique electronic and steric properties, making it a candidate for studying enzyme inhibition (e.g., PFOR enzyme) or receptor modulation. The 2-methylphenyl group at the amide nitrogen and the chloro substituent at the 2-position further influence its physicochemical and binding characteristics .

Properties

IUPAC Name

2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-11-4-2-3-5-15(11)19-17(22)13-10-12(6-7-14(13)18)20-16(21)8-9-25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCBGYLAVIXIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the benzamide intermediate with a suitable thiazolidinone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the chloro group or the carbonyl groups in the thiazolidinone ring.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Overview

The compound 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic molecule that exhibits significant potential in various scientific research applications, particularly in medicinal chemistry. Its unique structure combines elements of benzamide and thiazolidine, which contributes to its biological activity and therapeutic potential.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of thiazolidine exhibit antibacterial and antifungal properties. For instance, compounds related to thiazolidine structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that thiazolidine derivatives can also possess anti-inflammatory properties. A study highlighted that certain synthesized compounds showed promising results in reducing inflammation in various biological models .

Anticancer Research

Recent investigations into similar thiazolidine compounds suggest potential anticancer activity. The unique structural features may allow these compounds to interact with specific cellular targets involved in cancer proliferation .

Case Study 1: Antimicrobial Activity

A series of thiazolidine derivatives were synthesized and screened for antimicrobial activity against several pathogenic strains. The results indicated that specific derivatives exhibited significant inhibition against both E. coli and S. aureus, suggesting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Effects

In another study, compounds derived from similar thiazolidine structures were evaluated for their anti-inflammatory effects using in vivo models. The results showed a marked reduction in inflammatory markers, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various signaling pathways and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-(trifluoromethyl)benzamide (Compound 9a)

  • Structural Differences : Replaces the trioxo-thiazolidine with a benzoxazole ring and a trifluoromethyl group at the 5-position.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic stability compared to the polar trioxo-thiazolidine.
  • The 4-ethylphenyl group may improve lipophilicity relative to the 2-methylphenyl substituent in the target compound .

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Structural Differences: Features a thiazolidinone ring (lacking trioxo modification) and an indole-carboxamide scaffold.
  • Biological Implications : The indole system introduces planar rigidity, which may restrict conformational flexibility compared to the benzamide core in the target compound .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structural Differences : Simpler thiazole ring and difluorobenzamide backbone.
  • Biological Implications : Reported to form intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), suggesting solid-state stability differences. The absence of a trioxo-thiazolidine may limit interactions with polar enzyme active sites .

2-Chloro-N-(2-methylphenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide

  • Structural Differences : Replaces trioxo-thiazolidine with a sulfonamide-linked pyridinyl group.
  • Electronic Effects : The sulfonamide group is less electron-withdrawing than the trioxo-thiazolidine, altering solubility and charge distribution.
  • Biological Implications: The pyridinylamino group may facilitate metal coordination or π-cation interactions, offering divergent binding modes compared to the target compound .

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide

  • Structural Differences: Incorporates a thioxo-thiazolidinone and a benzylidene substituent.
  • Biological Implications : The Z-configuration and extended benzylidene side chain may enhance steric hindrance, impacting target selectivity .

Research Findings and Implications

  • Trioxo-thiazolidine vs.
  • Substituent Effects : The 2-methylphenyl group balances lipophilicity and steric bulk, whereas bulkier substituents (e.g., 4-ethylphenyl) may compromise solubility .
  • Heterocycle Replacement : Benzoxazole and indole systems offer distinct interaction profiles but lack the trioxo-thiazolidine’s polar surface area, critical for solubility and target engagement .

Biological Activity

2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, including its antitumor and antimicrobial activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorine atom substituent on the benzene ring.
  • A thiazolidine ring with a trioxo group.
  • A benzamide core which is known for various biological activities.

The molecular formula of the compound is C16H15ClN2O5SC_{16}H_{15}ClN_2O_5S, and it has a molecular weight of approximately 388.82 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of thiazolidine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. For example:

  • Compound A : IC50 = 5.12 ± 0.85 μM against A549.
  • Compound B : IC50 = 3.45 ± 0.67 μM against HCC827.

These findings suggest that modifications to the thiazolidine structure can enhance antitumor efficacy while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been explored. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25 µg/mL
Compound CCandida albicans15 µg/mL

These results indicate that the compound and its derivatives could be promising candidates for developing new antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes .

Research Findings and Future Directions

Ongoing research aims to optimize the structure of this compound to enhance its biological activity while reducing toxicity. Studies involving molecular docking simulations are being conducted to predict binding affinities and interactions with target proteins.

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